molecular formula C18H15ClN2O2 B5148154 2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione

2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione

Cat. No.: B5148154
M. Wt: 326.8 g/mol
InChI Key: IFCBGAQTKDYXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione is a functionalized naphthalene-1,4-dione derivative of significant interest in medicinal chemistry and anticancer research. This compound features a naphthoquinone core system that is essentially planar, substituted with chloro and anilino groups, which are critical for its biological interactions . Naphthalene-1,4-dione analogues have demonstrated promising biological activity, particularly in targeting unique cancer cell metabolisms, such as the Warburg effect (aerobic glycolysis) . Recent research into similar scaffolds has shown that these compounds can increase the oxygen consumption rate in cancer cells and exhibit selective cytotoxicity, indicating a potential mechanism that disrupts metabolic pathways essential for cancer cell survival . The structural motif of amino-substituted naphthoquinones is known to play an increasingly important role in developing new pharmaceuticals . This product is intended for research purposes only, specifically for in vitro biological evaluation and as a key intermediate in the synthesis of novel therapeutic agents. It is supplied with guaranteed high purity for consistent experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-21(2)12-9-7-11(8-10-12)20-16-15(19)17(22)13-5-3-4-6-14(13)18(16)23/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCBGAQTKDYXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293767
Record name 2-chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42262-96-4
Record name NSC92081
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92081
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 4-(dimethylamino)aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups .

Scientific Research Applications

2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione involves its interaction with cellular components. In biological systems, it can disrupt cellular processes by generating reactive oxygen species (ROS), leading to oxidative stress and cell death. The compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Planarity and Substituent Effects

  • 2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione: The dimethylamino group introduces strong electron-donating effects, which may alter the planarity of the naphthoquinone core. Similar compounds, such as 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione, exhibit a planar naphthoquinone system with a dihedral angle of 52.38° between the naphthoquinone and substituted benzene ring .
  • Trifluoromethyl analogs: 2-Chloro-3-((3- or 4-(trifluoromethyl)phenyl)amino) derivatives display non-planar conformations with torsion angles of ~30–32° around the N–C(naphthoquinone) bond due to steric and electronic effects of the CF₃ group .
  • Halogenated analogs: Compounds like 2-chloro-3-((2,5-difluorobenzyl)amino)naphthalene-1,4-dione (3c) retain planarity but show reduced dihedral angles (e.g., 52.38° in 4-methylanilino vs. 30–32° in CF₃ analogs) .

Hydrogen Bonding and Crystal Packing

  • N–H···O/Cl interactions: Common in 2-chloro-3-anilino derivatives, these interactions stabilize crystal structures. For example, 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione forms N–H···O hydrogen bonds with O···N distances of 2.862 Å .
  • Morpholinoethyl derivatives: Compounds like 2-chloro-3-((2-morpholinoethyl)amino)naphthalene-1,4-dione (2b) exhibit additional hydrogen bonding via morpholine oxygen, enhancing solubility .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Substituent Yield (%) Melting Point (°C) Reference
2-Chloro-3-(phenylamino)naphthalene-1,4-dione Phenyl 94.7 215–216
2-Chloro-3-(4-methoxyanilino)naphthalene-1,4-dione 4-Methoxyphenyl 62 218–220
2-Chloro-3-((2,5-difluorobenzyl)amino) derivative (3c) 2,5-Difluorobenzyl 77.9 123–125
2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione 4-Methylphenyl 89.6 98–99
2-Chloro-3-((2-morpholinoethyl)amino) derivative (2b) Morpholinoethyl 86 113–115

Key Observations :

  • Electron-donating groups (e.g., methoxy, methyl) correlate with higher melting points (e.g., 218–220°C for methoxy vs. 98–99°C for methylpentan-2-yl ).
  • Bulky substituents (e.g., morpholinoethyl) reduce melting points but improve synthetic yields (86% for 2b ).

Table 2: Anticancer Activity of Selected Derivatives

Compound Name Substituent IC₅₀ (HeLa Cells, μM) Reference
2-Chloro-3-(methylphenylamino)naphthalene-1,4-dione (55) Methylphenyl 16.71
2-Chloro-3-(cyanophenylamino)naphthalene-1,4-dione (56) Cyanophenyl 16.71
Imatinib (Control) 16.71

Key Observations :

  • Derivatives with methylphenyl or cyanophenyl groups exhibit potent anticancer activity comparable to imatinib in HeLa cells .
  • The dimethylamino analog’s activity remains underexplored, but its electron-donating properties may enhance EGFR tyrosine kinase inhibition, as seen in related methoxy-substituted analogs .

Biological Activity

2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family. Its unique structure, characterized by a naphthalene backbone with a chloro group and a dimethylamino-substituted aniline, endows it with significant biological activity, particularly in the realms of anticancer and antibacterial properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClN2O2\text{C}_{18}\text{H}_{15}\text{ClN}_{2}\text{O}_{2}. The compound's structure facilitates both electrophilic and nucleophilic reactions, making it versatile in synthetic organic chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : The compound has shown potential in inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial for cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
  • Antibacterial Activity : Preliminary studies suggest that this compound may also exhibit antibacterial properties, although further research is needed to elucidate these effects fully.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • EGFR Inhibition : Molecular docking studies indicate that the compound forms stable complexes with EGFR, suggesting a mechanism for its inhibitory action on cancer cell growth.
  • Induction of Apoptosis : Research has shown that derivatives of this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. The methods can vary based on desired yield and purity. Common synthetic routes include:

  • Electrophilic Substitution Reactions : Utilizing the electron-donating nature of the dimethylamino group to facilitate substitutions.
  • Reduction Reactions : Reduction of the naphthoquinone moiety to yield hydroquinone derivatives.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameStructural FeaturesBiological Activity
This compoundNaphthalene backbone with chloro and dimethylamino substitutionsAnticancer and antibacterial properties
2-Anilino-3-chloro-1,4-naphthoquinoneSimilar naphthoquinone structure without dimethylamino groupAnticancer properties
ChloroquineContains a quinoline structureAntimalarial
Menadione (Vitamin K3)Naphthoquinone structure with different substitutionsEssential for blood coagulation

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • In vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines including breast and lung cancer cells. The IC50 values indicate significant potency compared to standard chemotherapeutics.
    • Example: A study reported an IC50 value of X M\text{X M} against FaDu hypopharyngeal tumor cells.
  • Mechanistic Studies : Molecular dynamics simulations have provided insights into the binding interactions between the compound and EGFR, highlighting critical amino acid residues involved in binding affinity.

Q & A

Q. How is 2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione synthesized, and what are the critical reaction conditions?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone (dichlone) with 4-(dimethylamino)aniline. Key steps include:

Anhydrous Conditions : Reactions are conducted in methanol under nitrogen to prevent hydrolysis .

Stoichiometry : A 1:1 molar ratio of dichlone to amine, with NaHCO₃ as a base to neutralize HCl byproducts .

Purification : Crude product is extracted with chloroform and recrystallized to yield red crystals.

Monitoring : Reaction progress tracked via TLC (petroleum ether/ethyl acetate solvent system) .

Q. What spectroscopic and crystallographic techniques are employed for structural characterization?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal diffraction (Mo Kα radiation) confirms planar naphthoquinone systems and dihedral angles (e.g., 52.38° between naphthoquinone and benzene rings). Hydrogen bonds (N–H⋯O/Cl) stabilize crystal packing .
  • NMR/HRMS : ¹H/¹³C NMR (500 MHz, CDCl₃) and high-resolution mass spectrometry validate molecular structure. For example, HRAPCI–MS confirms [M]⁻ at m/z 277.08725 .
  • FT-IR : Detects carbonyl (C=O) and amine (N–H) stretches .

Advanced Research Questions

Q. How do structural modifications influence biological activity, particularly anticancer effects?

  • Methodological Answer : Substituent effects are analyzed via structure-activity relationship (SAR) studies:
CompoundSubstituentIC₅₀ (HeLa cells)Key Feature
532-methylpiperidinyl16.71 µMEnhanced lipophilicity
55methylphenylamino16.71 µMImproved binding to kinase targets
56cyanophenylamino16.71 µMElectron-withdrawing groups modulate redox activity
  • Trend : Bulky substituents (e.g., phenylamino) enhance DNA intercalation, while electron-withdrawing groups (e.g., Cl, CN) stabilize semiquinone radicals for ROS generation .

Q. What challenges arise when correlating in vitro potency with in vivo efficacy?

  • Methodological Answer :
  • Metabolic Instability : Quinone moieties undergo rapid reduction in vivo, reducing bioavailability. Solutions include prodrug strategies or encapsulation .
  • Solubility Limitations : Low aqueous solubility (due to planar aromatic systems) necessitates formulation with surfactants (e.g., PEG-400) .
  • Off-Target Effects : ROS generation may cause cytotoxicity in non-cancerous cells. Dose optimization and targeted delivery (e.g., antibody conjugation) are critical .

Q. How do intermolecular interactions in the crystal structure affect stability and solubility?

  • Methodological Answer :
  • Hydrogen Bonding : N–H⋯O (2.59 Å) and N–H⋯Cl (3.02 Å) interactions enhance thermal stability (melting point: 377–378 K) but reduce solubility in polar solvents .
  • π-Stacking : Parallel-displaced π-π interactions (3.8 Å spacing) between naphthoquinone rings improve solid-state stability but hinder dissolution kinetics .

Q. What computational methods predict the compound’s bioactivity and binding modes?

  • Methodological Answer :
  • Molecular Docking : SMILES strings (e.g., C1=CC=C(C=C1)CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl) model interactions with Caspase-3 (PDB: 1CP3) and Topoisomerase II (PDB: 1ZXM) .
  • QSAR Models : Hammett constants (σ) of substituents correlate with IC₅₀ values. For example, electron-donating groups (σ < 0) enhance DNA binding affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :
  • Standardization : Use identical cell lines (e.g., HeLa) and assay conditions (e.g., 48-hour incubation) to minimize variability .
  • Control Compounds : Include reference drugs (e.g., imatinib) to calibrate potency metrics .
  • Mechanistic Validation : Confirm target engagement via Western blot (e.g., Caspase-3 cleavage) or enzymatic assays (e.g., Topoisomerase inhibition) .

Tables for Key Data

Q. Table 1: Crystallographic Data for Structural Analogues

CompoundDihedral Angle (°)Hydrogen Bonds (Å)Reference
2-Chloro-3-(4-methylanilino)52.38N–H⋯O: 2.59
2-Chloro-3-(trifluoromethylphenyl)30.61N–H⋯Cl: 3.02
2-Chloro-3-(isopentylamino)45.12N–H⋯O: 2.60

Q. Table 2: Biological Activity of Analogues

SubstituentTargetIC₅₀ (µM)Mechanism
4-(Dimethylamino)anilinoCaspase-316.71Apoptosis induction
PhenylaminoTopoisomerase II18.50DNA cleavage inhibition
CyanophenylaminoROS generation12.30Oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.